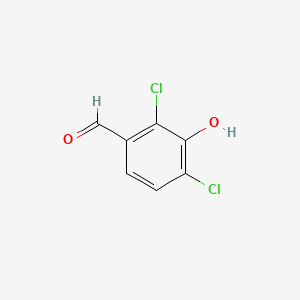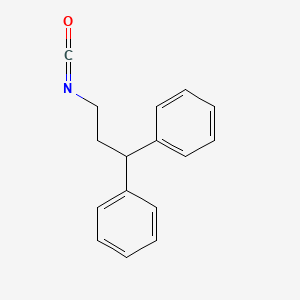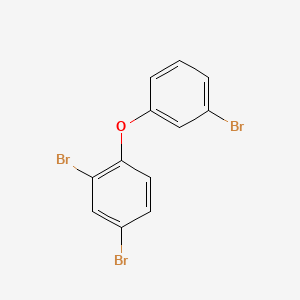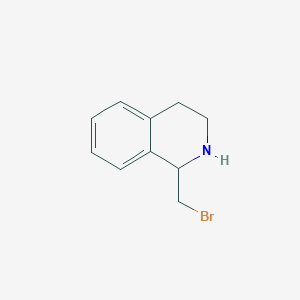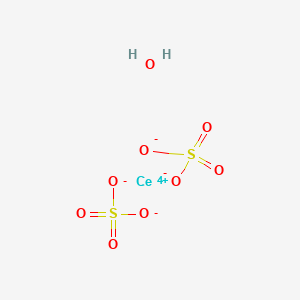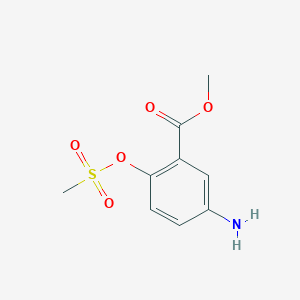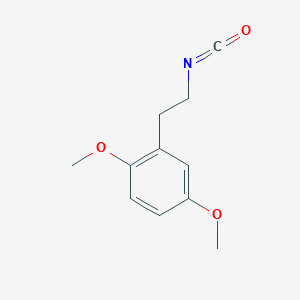
2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene
Descripción general
Descripción
2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene , also known by its chemical formula C₁₀H₁₀N₂O₃ , is a compound with intriguing properties. It belongs to the family of isocyanates , which are essential building blocks in the synthesis of various polymers, including polyurethanes (PUs) .
2.
Synthesis Analysis
The synthesis of this compound involves introducing an isocyanate group (-NCO) onto the aromatic ring of 1,4-dimethoxybenzene . The isocyanate functionality is crucial for subsequent polymerization reactions. Researchers have explored different routes to prepare bio-based isocyanates, aiming to reduce reliance on fossil-based precursors. These methods often utilize biomass-derived feedstocks and sustainable processes .
3.
Molecular Structure Analysis
The molecular structure of 2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene consists of a benzene ring substituted with two methoxy groups (CH₃O) and an isocyanate group (NCO). The isocyanate functionality provides reactivity for polymerization reactions, making it a valuable intermediate in PU synthesis .
4.
Chemical Reactions Analysis
- Addition Reactions : The isocyanate group can undergo addition reactions with nucleophiles, such as alcohols or amines .
5.
Physical And Chemical Properties Analysis
7.
Aplicaciones Científicas De Investigación
Redox Flow Batteries
1,4-Dimethoxybenzene derivatives, closely related to 2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene, are utilized as catholyte materials in non-aqueous redox flow batteries. They offer high open-circuit potentials and excellent electrochemical reversibility. However, their chemical stability, especially in oxidized forms, is a concern. Modifications like bicyclic substitutions enhance their solubility and chemical stability in charged states, making them more efficient for energy storage applications (Zhang et al., 2017).
Medical Intermediates
Though specifically focusing on a different derivative, the preparation of medical intermediate molecules from 1,4-dimethoxybenzene is reported. Such intermediates are used in treatments for psychotic and schizophrenic psychosis, highlighting the potential pharmaceutical applications of related compounds (Z. Zhimin, 2003).
Electrochemical Applications
1,4-Dimethoxybenzene derivatives are investigated for their potential as redox shuttles in lithium batteries. These compounds can protect against overcharge, demonstrating their potential in enhancing the safety and efficiency of lithium batteries (Feng et al., 2007).
Catalysis and Organic Synthesis
The oxidation of fused 1,4-dimethoxybenzenes to quinones, using various catalytic methods, shows the versatility of these compounds in synthetic organic chemistry. This property is crucial for creating complex organic molecules used in various industries, including pharmaceuticals (Kim et al., 2001).
Host-Guest Chemistry
1,4-Dimethoxybenzene and its derivatives play a role in host-guest chemistry. For instance, they are used to create novel para-bridged pillar[5]arenes, which have specific host-guest interactions with various organic molecules, demonstrating potential in molecular recognition and sensor applications (Ogoshi et al., 2008).
Intramolecular Electron Transfer
Studies on radical cations of compounds with terminal 1,4-dimethoxybenzene units reveal insights into intramolecular electron transfer mechanisms. This research is fundamental for understanding electron transport in organic electronic materials (Wartini et al., 1998).
Propiedades
IUPAC Name |
2-(2-isocyanatoethyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-10-3-4-11(15-2)9(7-10)5-6-12-8-13/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOSISUJAVFTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584146 | |
| Record name | 2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene | |
CAS RN |
480439-35-8 | |
| Record name | 2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



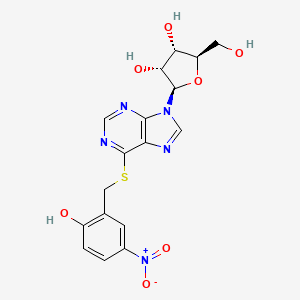
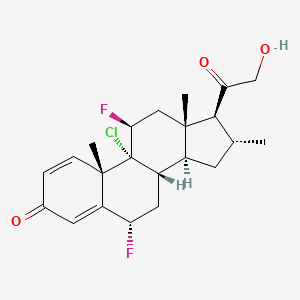
![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)
